N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide
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Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Several studies have been conducted on the synthesis and structural analysis of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide and related compounds. The compound's synthesis involves intricate chemical processes that result in the formation of structures with potential biological activity. For example, Ellman's reagent, a related compound, has been utilized in determining sulfhydryl groups in biological materials, indicating the relevance of similar compounds in biochemical assays (Ellman, 1959). Another study by Romero-Castro et al. (2011) on related benzothiazole derivatives demonstrated selective cytotoxic activity against human neoplastic cell lines, suggesting the potential antitumor properties of these compounds (Romero-Castro et al., 2011).
Biological Activities and Mechanisms
The biological activities of compounds structurally related to N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide have been the subject of research, with studies indicating their potential in treating various diseases. For instance, compounds with sulfonamide groups have shown antibacterial activity against S. aureus and E. coli, highlighting the potential for similar compounds to act as antimicrobial agents (Rafiee Pour et al., 2019). Additionally, certain benzothiazole derivatives have been investigated for their cardiac electrophysiological activity, suggesting their potential as selective class III agents (Morgan et al., 1990).
Antitumor Potential
Research into benzothiazole derivatives has also demonstrated their potential as antitumor agents. For example, studies on compounds similar to N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide have shown significant cytotoxicity against human tumor cell lines, with specific compounds inducing apoptosis in these cells (Romero-Castro et al., 2011). This highlights the potential of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide and similar compounds in cancer research and therapy.
properties
IUPAC Name |
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S2/c1-16-26(23,24)11-5-6-12-13(8-11)25-15(17-12)18-14(20)9-3-2-4-10(7-9)19(21)22/h2-8,16H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOKFXNMIVGNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide |
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